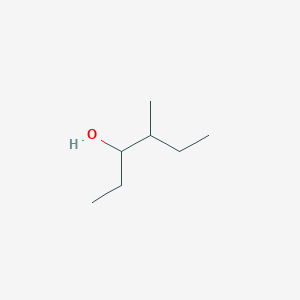![molecular formula C15H26O2 B013415 [(4Z,7E)-trideca-4,7-dienyl] acetate CAS No. 57981-60-9](/img/structure/B13415.png)
[(4Z,7E)-trideca-4,7-dienyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4Z,7E)-trideca-4,7-dienyl] acetate is a chemical compound belonging to the family of fatty acid esters. It is characterized by its unique structure, which includes a tridecadienyl chain with double bonds at the 4th and 7th positions in the Z and E configurations, respectively. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z,7E)-trideca-4,7-dienyl] acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further optimize the production process.
化学反应分析
Types of Reactions
[(4Z,7E)-trideca-4,7-dienyl] acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the tridecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
[(4Z,7E)-trideca-4,7-dienyl] acetate is a versatile compound with diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is utilized in the formulation of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of [(4Z,7E)-trideca-4,7-dienyl] acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
[(4Z,7E)-trideca-4,7-dienyl] acetate can be compared with other similar compounds, such as:
[(4E,7Z)-trideca-4,7-dienyl] acetate: This isomer has the double bonds in the E and Z configurations, respectively, and may exhibit different chemical and biological properties.
[(4Z,7Z)-trideca-4,7-dienyl] acetate: Both double bonds are in the Z configuration, which can influence the compound’s reactivity and interactions.
[(4E,7E)-trideca-4,7-dienyl] acetate: Both double bonds are in the E configuration, potentially leading to distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific double bond configuration, which can affect its reactivity, stability, and interactions with other molecules.
属性
CAS 编号 |
57981-60-9 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC 名称 |
[(4E,7E)-trideca-4,7-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7+,11-10+ |
InChI 键 |
LELQZCNRZHLYFG-ZDVGBALWSA-N |
SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCOC(=O)C |
规范 SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Key on ui other cas no. |
57981-60-9 |
同义词 |
[(4Z,7E)-trideca-4,7-dienyl] acetate; 4E7Z-13Ac; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















